(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
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Overview
Description
(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural features, which include a cyclopropyl group, a fluorophenyl group, and a quinolinyl moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinolinyl Moiety: This step involves the cyclization of an appropriate precursor to form the quinoline ring system.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction.
Formation of the Heptenoic Acid Backbone: This involves a series of condensation and reduction reactions to form the heptenoic acid structure.
Calcium Salt Formation: The final step involves the neutralization of the acid with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as quinolinyl ketones or carboxylic acids.
Reduced Derivatives: Such as cyclopropyl alcohols or alkanes.
Substituted Derivatives: Such as fluorophenyl ethers or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt involves its interaction with specific molecular targets. The compound’s quinolinyl moiety is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the cyclopropyl group contributes to its stability and reactivity. These interactions lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-chlorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
- (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-bromophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
- (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-methylphenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
Uniqueness
The uniqueness of (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt lies in its fluorophenyl group, which enhances its binding affinity and biological activity compared to its analogs with different substituents on the phenyl ring. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C50H46CaF2N2O8 |
---|---|
Molecular Weight |
881.0 g/mol |
IUPAC Name |
calcium;(E,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19+;/m11./s1 |
InChI Key |
RHGYHLPFVJEAOC-UEBSTWFYSA-L |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
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